molecular formula C3H9NNaO3S B116468 Sodium 2-(methylamino)ethanesulfonate CAS No. 4316-74-9

Sodium 2-(methylamino)ethanesulfonate

Cat. No.: B116468
CAS No.: 4316-74-9
M. Wt: 162.17 g/mol
InChI Key: ZDSCFBCGDDCJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(methylamino)ethanesulfonate is a chemical compound with the empirical formula C3H8NNaO3S and a molecular weight of 161.16 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(methylamino)ethanesulfonate typically involves the reaction of ethylenesulfonic acid with methylamine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which Sodium 2-(methylamino)ethanesulfonate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways include interactions with other chemical compounds, leading to the formation of conductive polymers and surfactants.

Comparison with Similar Compounds

  • Sodium 2-chloroethanesulfonate
  • Sodium 2-acrylamido-2-methylpropanesulfonate
  • Sodium 2-(acetylthio)ethanesulfonate

Comparison: Sodium 2-(methylamino)ethanesulfonate is unique due to its ability to form water-soluble and self-doped conducting polymers. This property sets it apart from similar compounds, making it highly valuable in the field of polymer chemistry and materials science.

Properties

CAS No.

4316-74-9

Molecular Formula

C3H9NNaO3S

Molecular Weight

162.17 g/mol

IUPAC Name

sodium;2-(methylamino)ethanesulfonate

InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);

InChI Key

ZDSCFBCGDDCJFZ-UHFFFAOYSA-N

Isomeric SMILES

CNCCS(=O)(=O)[O-].[Na+]

SMILES

CNCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CNCCS(=O)(=O)O.[Na]

61791-42-2
61791-43-3
4316-74-9

physical_description

Liquid;  WetSolid
Liquid

Pictograms

Corrosive; Irritant

Synonyms

2-(Methylamino)ethanesulfonic sodium salt;  , 2-(Methylamino)ethanesulfonic acid monosodium salt;  N-Methyltaurine Monosodium Salt;  N-Methyltaurine Sodium Salt;  Sodium (Methylamino)ethanesulfonate;  Sodium 2-(Methylamino)ethanesulfonate;  Sodium N-Methyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(methylamino)ethanesulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(methylamino)ethanesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 2-(methylamino)ethanesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 2-(methylamino)ethanesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 2-(methylamino)ethanesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 2-(methylamino)ethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.